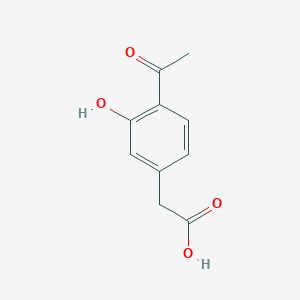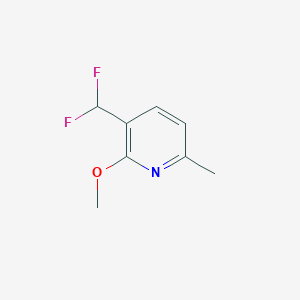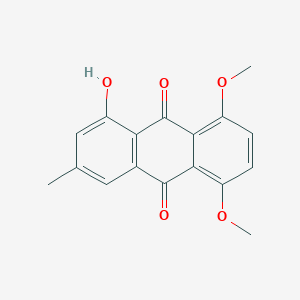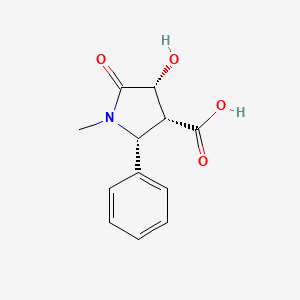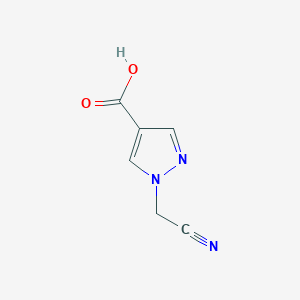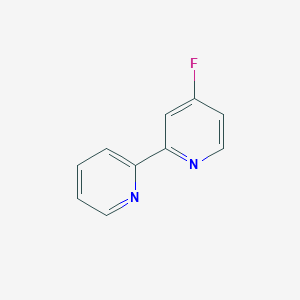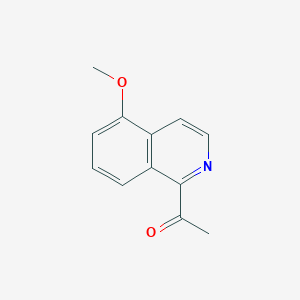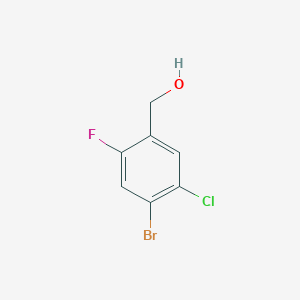
(4-Bromo-5-chloro-2-fluorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-5-chloro-2-fluorophenyl)methanol is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Halogenation and Hydroxylation: : The synthesis of (4-Bromo-5-chloro-2-fluorophenyl)methanol typically begins with the halogenation of a phenyl ring. This involves the introduction of bromine, chlorine, and fluorine atoms onto the aromatic ring. The hydroxylation step introduces the methanol group. Common reagents for these steps include bromine, chlorine gas, and fluorine sources such as N-fluorobenzenesulfonimide (NFSI).
-
Grignard Reaction: : Another method involves the Grignard reaction, where a phenylmagnesium bromide reacts with formaldehyde, followed by halogenation to introduce the chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and hydroxylation processes. These methods are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : (4-Bromo-5-chloro-2-fluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of this compound can lead to the formation of the corresponding phenylmethane derivatives. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of (4-Bromo-5-chloro-2-fluorophenyl)formaldehyde or (4-Bromo-5-chloro-2-fluorophenyl)carboxylic acid.
Reduction: Formation of (4-Bromo-5-chloro-2-fluorophenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (4-Bromo-5-chloro-2-fluorophenyl)methanol serves as a versatile intermediate for the preparation of more complex molecules. Its unique halogenation pattern allows for selective reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a model compound in the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the materials science industry, this compound is used in the development of new polymers and advanced materials. Its unique chemical structure contributes to the properties of these materials, such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which (4-Bromo-5-chloro-2-fluorophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, increasing its binding affinity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Bromo-2-chloro-5-fluorophenyl)methanol
- (5-Bromo-4-chloro-2-fluorophenyl)methanol
- (4-Bromo-5-chloro-3-fluorophenyl)methanol
Uniqueness
(4-Bromo-5-chloro-2-fluorophenyl)methanol is unique due to its specific halogenation pattern, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H5BrClFO |
|---|---|
Molekulargewicht |
239.47 g/mol |
IUPAC-Name |
(4-bromo-5-chloro-2-fluorophenyl)methanol |
InChI |
InChI=1S/C7H5BrClFO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3H2 |
InChI-Schlüssel |
JHWWXJQJRGMILS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Br)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


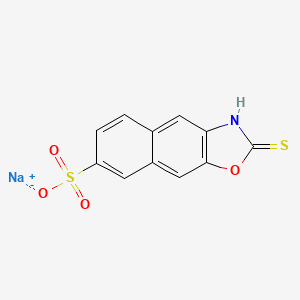

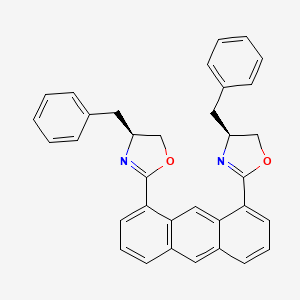
![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)
